molecular formula C27H15N B093532 Benzo[h]phenaleno[1,9-bc]acridine CAS No. 190-03-4

Benzo[h]phenaleno[1,9-bc]acridine

Cat. No. B093532
CAS RN: 190-03-4
M. Wt: 353.4 g/mol
InChI Key: LSOXDMMVEWWGSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzo[h]phenaleno[1,9-bc]acridine (BPA) is a polycyclic aromatic hydrocarbon that has been extensively studied for its potential as a fluorescent probe and as a therapeutic agent for various diseases. It is a heterocyclic compound that contains two fused ring systems, a benzene ring and an acridine ring. The synthesis of BPA is complex and involves several steps, but it has been successfully achieved through various methods.

Mechanism Of Action

The mechanism of action of Benzo[h]phenaleno[1,9-bc]acridine is not fully understood, but it is thought to involve the interaction of the compound with various cellular components, including DNA, RNA, and proteins. Benzo[h]phenaleno[1,9-bc]acridine has been shown to bind to DNA and RNA with high affinity, leading to changes in their structures and functions. Benzo[h]phenaleno[1,9-bc]acridine has also been shown to interact with proteins involved in various cellular processes, including cell signaling and apoptosis.

Biochemical And Physiological Effects

Benzo[h]phenaleno[1,9-bc]acridine has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the aggregation of amyloid-beta peptides, and protect against oxidative stress. Benzo[h]phenaleno[1,9-bc]acridine has also been shown to have anti-inflammatory activity and to modulate the immune system.

Advantages And Limitations For Lab Experiments

Benzo[h]phenaleno[1,9-bc]acridine has several advantages for use in lab experiments. It is a highly selective and sensitive fluorescent probe for DNA and RNA, making it a valuable tool for research in molecular biology and genetics. Benzo[h]phenaleno[1,9-bc]acridine also has potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. However, there are also limitations to the use of Benzo[h]phenaleno[1,9-bc]acridine in lab experiments. Its synthesis is complex and involves several steps, and it is not readily available commercially. Additionally, its mechanism of action is not fully understood, and further research is needed to fully elucidate its effects.

Future Directions

There are several future directions for research on Benzo[h]phenaleno[1,9-bc]acridine. One area of research is the development of more efficient and cost-effective methods for synthesizing Benzo[h]phenaleno[1,9-bc]acridine. Another area of research is the investigation of the mechanism of action of Benzo[h]phenaleno[1,9-bc]acridine, including its interactions with DNA, RNA, and proteins. Additionally, further research is needed to fully elucidate the potential therapeutic applications of Benzo[h]phenaleno[1,9-bc]acridine for various diseases. Finally, the development of new fluorescent probes based on the structure of Benzo[h]phenaleno[1,9-bc]acridine could lead to new tools for research in molecular biology and genetics.

Synthesis Methods

The synthesis of Benzo[h]phenaleno[1,9-bc]acridine involves several steps, including the preparation of starting materials, the formation of intermediate compounds, and the final cyclization reaction. One of the most common methods for synthesizing Benzo[h]phenaleno[1,9-bc]acridine is through the condensation of 1,2-dihydro-2-oxoquinoline and 9-phenanthrenecarboxaldehyde in the presence of a Lewis acid catalyst. Other methods include the use of palladium-catalyzed coupling reactions and the use of microwave-assisted synthesis.

Scientific Research Applications

Benzo[h]phenaleno[1,9-bc]acridine has been extensively studied for its potential as a fluorescent probe for DNA and RNA. It has been shown to have high selectivity and sensitivity for these nucleic acids, making it a valuable tool for research in molecular biology and genetics. Benzo[h]phenaleno[1,9-bc]acridine has also been investigated for its potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Studies have shown that Benzo[h]phenaleno[1,9-bc]acridine has anti-tumor activity, inhibits the aggregation of amyloid-beta peptides, and protects against oxidative stress.

properties

CAS RN

190-03-4

Product Name

Benzo[h]phenaleno[1,9-bc]acridine

Molecular Formula

C27H15N

Molecular Weight

353.4 g/mol

IUPAC Name

3-azaheptacyclo[18.6.2.02,15.04,13.05,10.017,27.024,28]octacosa-1(27),2(15),3,5,7,9,11,13,16,18,20(28),21,23,25-tetradecaene

InChI

InChI=1S/C27H15N/c1-2-7-22-16(4-1)8-11-20-15-21-14-19-10-9-17-5-3-6-18-12-13-23(25(19)24(17)18)27(21)28-26(20)22/h1-15H

InChI Key

LSOXDMMVEWWGSX-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC3=CC4=C(C5=C6C(=C4)C=CC7=C6C(=CC=C7)C=C5)N=C32

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=CC4=C(C5=C6C(=C4)C=CC7=C6C(=CC=C7)C=C5)N=C32

Other CAS RN

190-03-4

synonyms

Benzo[h]phenaleno[1,9-bc]acridine

Origin of Product

United States

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